molecular formula C15H20O3 B589168 7alpha-Hydroxy-4,11-cadinadiene-3,8-dione CAS No. 1423809-64-6

7alpha-Hydroxy-4,11-cadinadiene-3,8-dione

Cat. No.: B589168
CAS No.: 1423809-64-6
M. Wt: 248.322
InChI Key: GMEQWOXALWTOIS-CKRXIKOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

7alpha-Hydroxy-4,11-cadinadiene-3,8-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or alcohols, while reduction may produce various hydrocarbon derivatives .

Mechanism of Action

The mechanism of action of 7alpha-Hydroxy-4,11-cadinadiene-3,8-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways . Detailed studies on its mechanism of action are still ongoing.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7alpha-Hydroxy-4,11-cadinadiene-3,8-dione include other sesquiterpenoids such as:

Properties

IUPAC Name

(4aR,5S,8R,8aS)-5-hydroxy-3,8-dimethyl-5-prop-1-en-2-yl-4a,7,8,8a-tetrahydro-1H-naphthalene-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-8(2)15(18)12-5-10(4)13(16)7-11(12)9(3)6-14(15)17/h5,9,11-12,18H,1,6-7H2,2-4H3/t9-,11+,12+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEQWOXALWTOIS-CKRXIKOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(C2C1CC(=O)C(=C2)C)(C(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)[C@]([C@@H]2[C@H]1CC(=O)C(=C2)C)(C(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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